4-Hydroxyphenylglyoxylic acid
Overview
Description
4-Hydroxyphenylglyoxylic acid is a chemical compound with the molecular formula C8H6O4. It is a structural derivative of glyoxylic acid and is known for its role as an inhibitor of carnitine palmitoyltransferase 1 (CPT1) . This compound is also referred to by its IUPAC name, (4-hydroxyphenyl)(oxo)acetic acid .
Biochemical Analysis
Biochemical Properties
4-Hydroxyphenylglyoxylic acid is an inhibitor of carnitine palmitoyltransferase I (CPT I) . It can be used to study sensitivity changes in CPT I of liver mitochondria and fatty acid oxidation by isolated hepatocytes .
Cellular Effects
The compound’s inhibitory effect on CPT I can influence cell function by affecting fatty acid oxidation . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to CPT I, thereby inhibiting its activity . This inhibition can lead to changes in fatty acid oxidation, which can in turn affect gene expression and other cellular processes.
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid oxidation, where it interacts with the enzyme CPT I
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyphenylglyoxylic acid can be synthesized through various chemical reactions. One common method involves the oxidation of 4-hydroxyphenylglyoxalate. This reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that include the use of enzymes and other catalysts to achieve high yields and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyphenylglyoxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific catalysts and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Various metal catalysts, such as palladium and platinum, are employed to facilitate these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may produce alcohols or other reduced derivatives .
Scientific Research Applications
4-Hydroxyphenylglyoxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent due to its inhibitory effects on specific enzymes.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The primary mechanism of action of 4-hydroxyphenylglyoxylic acid involves the inhibition of carnitine palmitoyltransferase 1 (CPT1). This enzyme is crucial for the transport of fatty acids into mitochondria for oxidation. By inhibiting CPT1, this compound can reduce fatty acid oxidation, which has implications for metabolic research and potential therapeutic applications .
Comparison with Similar Compounds
Glyoxylic Acid: A 2-oxo monocarboxylic acid that serves as a functional parent to 4-hydroxyphenylglyoxylic acid.
Phenylglyoxylic Acid: Another derivative of glyoxylic acid with similar structural features.
Uniqueness: this compound is unique due to its specific inhibitory effects on CPT1 and its role in various metabolic pathways. Its structural features, such as the hydroxyl group on the phenyl ring, contribute to its distinct chemical behavior and applications .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,9H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFJZKUFXHWWAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54537-30-3 (hydrochloride salt) | |
Record name | 4-Hydroxyphenylglyoxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40165960 | |
Record name | 4-Hydroxyphenylglyoxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15573-67-8 | |
Record name | 4-Hydroxyphenylglyoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15573-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenylglyoxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyphenylglyoxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-hydroxyphenyl)-2-oxoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-hydroxyphenylglyoxylic acid formed from naturally occurring compounds?
A1: [] this compound can be generated through the base-catalyzed oxygenolysis of 3,4′,7-trihydroxyflavone, a flavonoid found in various plants. This reaction involves the oxidative cleavage of the flavonoid's heterocyclic ring in the presence of oxygen and a base like sodium methoxide. This process also yields 2,4-dihydroxybenzoic acid and, depending on the solvent, their corresponding methyl esters. Interestingly, this reaction pathway mirrors the activity of the enzyme quercetinase, a dioxygenase that also catalyzes this type of flavonoid ring opening. []
Q2: Are there synthetic routes to produce 14C-labeled this compound?
A2: Yes, 14C-labeled this compound (specifically 3′-carboxy-4′-hydroxyphenylglyoxylic acid-1-C14) can be synthesized. [] While the specific steps are not detailed in the provided abstract, the synthesis likely involves incorporating a 14C atom at a specific position within the molecule. This labeled compound could be valuable for metabolic studies and tracing the fate of this compound in biological systems. []
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